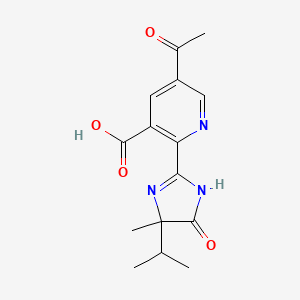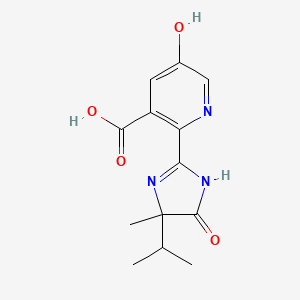
Bromhexine Related Compound 2 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromhexine Related Compound 2 HCl is an impurity of Bromhexine . Bromhexine is a mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion . It is derived from the Adhatoda vasica plant and aids in the clearance of excess mucus, improving breathing and reducing cough .
Synthesis Analysis
Bromhexine is a synthetic benzyl amine derivative of vasicine . It was developed in the research laboratory of Boehringer Ingelheim in the late 1950s as an active ingredient for pharmaceutical use .Molecular Structure Analysis
The chemical structure of bromhexine is represented in figure 1 . It is chemically known as N-cyclohexyl-N-methyl-(2-amino-3,5-dibromobenzyl) ammonium chloride .Chemical Reactions Analysis
Bromhexine is a weak base and its precipitate out at pH value above 6 . The different analytical methods used to quantify the drug as a single active pharmaceutical ingredient include flow injection analysis with ion selective electrodes, inductively coupled plasma mass spectrometry, electrokinetic chromatography, electrochemical oxidation at the glassy carbon electrode, liquid chromatography, liquid gas chromatography, GC with mass detection, and voltammetry .Physical And Chemical Properties Analysis
Bromhexine is a white crystalline powder. It is slightly soluble in alcohol and methylene chloride, and sparingly soluble in water .Aplicaciones Científicas De Investigación
Spectrophotometric Determination of Bromhexine Hydrochloride
A spectrophotometric method was developed to assay trace amounts of bromhexine hydrochloride using azo-dye formation. This method involves the reaction of bromhexine-HCl with nitrite ion to form a diazonium salt, which is then coupled with pyrogallol in an acidic medium to form a stable, soluble yellow azo dye. This technique is significant for assaying bromhexine-HCl in pharmaceutical preparations (Othman & Omer, 2009).
Physicochemical Properties
Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents
A study detailed the physicochemical properties of bromhexine hydrochloride (BMH·HCl) and its role as an expectorant and mucokinetic drug. It included parameters like the temperature and enthalpy of fusion, phase diagrams for binary systems with solvents, and ionization constants at different temperatures. This research is crucial for understanding the bioavailability of the drug and aiding in drug delivery system design (Pobudkowska et al., 2021).
Solubilization and Drug Delivery Systems
Solubilization in Aqueous Lecithin Dispersions
Bromhexine hydrochloride’s solubilization was studied in aqueous systems, demonstrating an increase in solubilization with the addition of lecithin. This research indicated that phospholipid molecules are needed for the solubilization of bromhexine, providing insights into its interactions with carriers in drug delivery systems (Schubert & Müller-Goymann, 2001).
Cyclodextrins as Solubilizing Excipients
This study explored the interaction of bromhexine with various cyclodextrins (CD), revealing that CDs significantly increase the solubility of bromhexine. It highlighted the potential of SBE-β-CD as a suitable CD for drug delivery systems due to its ability to solubilize high amounts of bromhexine and ensure safety (Stojanov et al., 2012).
Analytical Methods for Quantification and Assessment
HPLC Determination in Dosage Forms and Plasma
A quality by design strategy was applied for the chromatographic quantification of bromhexine HCl and its metabolite ambroxol HCl in dosage forms and human plasma. The study optimized chromatographic parameters and validated the method according to ICH guidelines, ensuring accurate and precise measurement of bromhexine (El-Sayed & Hashem, 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Recently, bromhexine and its metabolite ambroxol have garnered interest for the potential prevention and treatment of COVID-19 due to their interactions with cell receptors in the lungs . A 28-day randomized open-label multicenter study was conducted to assess the efficacy of bromhexine plus standard of care (SOC) vs. SOC alone in 191 outpatients with mild-to-moderate COVID-19 in the primary health care setting .
Propiedades
Número CAS |
32193-43-4 |
|---|---|
Nombre del producto |
Bromhexine Related Compound 2 HCl |
Fórmula molecular |
C14H22BrCl3N2 |
Peso molecular |
404.61 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)
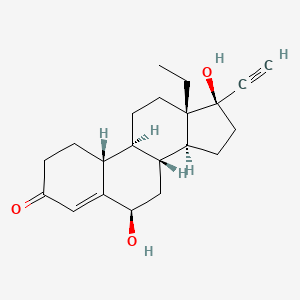
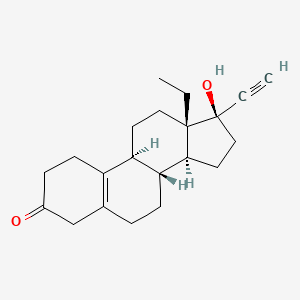
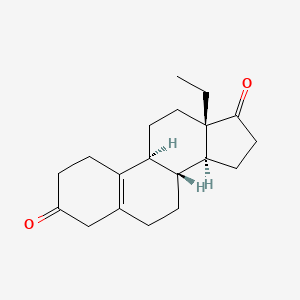

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

